molecular formula C5H5N3O4 B061252 methyl 5-nitro-1H-pyrazole-3-carboxylate CAS No. 181585-93-3

methyl 5-nitro-1H-pyrazole-3-carboxylate

Cat. No. B061252
M. Wt: 171.11 g/mol
InChI Key: OTINMTPELZSAPX-UHFFFAOYSA-N
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Patent
US07776864B2

Procedure details

To 14.0 g methyl 3-nitro-1H-pyrazole-5-carboxylate in 200 ml methanol are added 1.2 g Pd/C (10% w/w). The mixture is stirred under H2-atmosphere at room temperature for 18 h. The mixture is filtrated over kieselgur. The filtrate is concentrated and the crude product is used without further purification.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[C:7]([C:9]([O:11][CH3:12])=[O:10])[NH:6][N:5]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:8]=[C:7]([C:9]([O:11][CH3:12])=[O:10])[NH:6][N:5]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NNC(=C1)C(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred under H2-atmosphere at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtrated over kieselgur
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the crude product is used without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NC1=NNC(=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.